N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Description

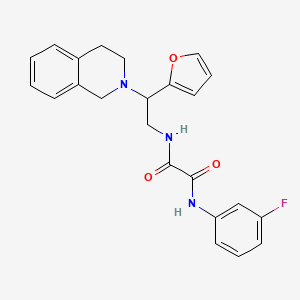

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide (CAS: 903259-29-0) is a structurally complex oxalamide derivative. Its molecular formula is C23H22FN3O3, with a molecular weight of 407.4 g/mol . Key structural features include:

- A furan-2-yl group, introducing heterocyclic aromaticity.

- A 3-fluorophenyl substituent linked via an oxalamide bridge, which may enhance binding affinity through hydrogen bonding and hydrophobic effects. The compound’s Smiles notation is O=C(NCC(c1ccco1)N1CCc2ccccc2C1)C(=O)Nc1cccc(F)c1 .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-18-7-3-8-19(13-18)26-23(29)22(28)25-14-20(21-9-4-12-30-21)27-11-10-16-5-1-2-6-17(16)15-27/h1-9,12-13,20H,10-11,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZYPBHELKQETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Molecular Weight: The target compound has the highest molecular weight (407.4 g/mol), likely due to its dihydroisoquinoline moiety, which adds bulk compared to the biphenyl or benzyl groups in analogs .

- Fluorine Substitution : The 3-fluorophenyl group in the target and contrasts with the 3,4-difluorophenyl group in , which may enhance electron-withdrawing effects and influence receptor binding .

- Heterocycles: The furan-2-yl group in the target vs.

- Hydrophilicity: The hydroxyl group in may improve aqueous solubility compared to the hydrophobic dihydroisoquinoline in the target .

Functional Group Analysis and Implications

Oxalamide Core

All three compounds share an oxalamide (N-carbamoyl) bridge , a feature associated with hydrogen-bonding capabilities and structural stability. This motif is common in enzyme inhibitors (e.g., protease or kinase inhibitors) .

Fluorinated Aromatic Rings

Heterocyclic Moieties

- The dihydroisoquinoline in the target adds rigidity and planar aromaticity, favoring interactions with flat binding sites (e.g., DNA intercalation or kinase domains) .

- Furan rings (2-yl vs. 3-yl) may influence dipole moments and metabolic stability, as furans are prone to oxidative degradation .

Overview of Related Amide-Containing Compounds

- Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide): A benzamide fungicide with a trifluoromethyl group for enhanced lipophilicity .

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A furancarboxamide herbicide, illustrating the role of furans in agrochemical design .

These examples underscore the versatility of amides in diverse applications, though the target compound’s oxalamide structure and complex substituents likely tailor it for specialized roles.

Q & A

Basic: What are the recommended synthetic routes for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of intermediates like 3,4-dihydroisoquinoline and furan-2-yl ethylamine via condensation or reductive amination .

- Step 2 : Coupling of intermediates with oxalic acid derivatives (e.g., ethyl oxalyl chloride) under controlled pH and temperature (e.g., 0–5°C in dichloromethane) to form the oxalamide backbone .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Key considerations : Optimize reaction time and solvent polarity to minimize side products like over-alkylated derivatives.

Advanced: How can structural contradictions in NMR data for this compound be resolved?

Conflicting NMR signals (e.g., furan ring protons vs. dihydroisoquinoline protons) arise due to conformational flexibility or solvent effects. Mitigation strategies:

- Use 2D NMR techniques (COSY, NOESY) to assign overlapping signals .

- Compare experimental data with DFT-based computational models to predict chemical shifts .

- Test in multiple solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

Basic: What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for functional group identification (e.g., fluorophenyl singlet at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~453.4 g/mol) and rule out impurities .

- Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Advanced: How can researchers resolve contradictory biological activity data across studies?

Discrepancies in IC50 values (e.g., enzyme inhibition vs. cell-based assays) may stem from assay conditions or off-target effects. Recommendations:

- Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for serum protein binding .

- Perform orthogonal assays : Combine enzymatic assays with SPR (surface plasmon resonance) to validate target engagement .

- Analyze metabolites : LC-MS to rule out compound degradation in biological matrices .

Basic: What are the known biological targets or mechanisms of action for this compound?

- Primary targets : Kinases (e.g., MAPK) or GPCRs due to the oxalamide’s hydrogen-bonding capacity .

- Mechanistic hypotheses : Competitive inhibition via fluorophenyl group’s hydrophobic interactions or allosteric modulation via dihydroisoquinoline .

- In vitro evidence : Preliminary IC50 values of 1–10 µM in cancer cell lines (e.g., MCF-7) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

- Core modifications : Synthesize analogs with substituted furans (e.g., thiophene) or fluorophenyl regioisomers (2- vs. 4-fluoro) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to prioritize substituents enhancing binding affinity .

- Data correlation : Plot logP vs. bioactivity to assess hydrophobicity-driven potency .

Basic: What stability and storage conditions are recommended?

- Stability : Susceptible to hydrolysis in aqueous buffers (pH >7); use lyophilized form for long-term storage .

- Storage : -20°C under argon, dissolved in anhydrous DMSO (≤6 months stability) .

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetics?

- ADME prediction : Tools like SwissADME to forecast bioavailability (%F = ~45%) and CYP450 interactions .

- Metabolite ID : Use in silico metabolism simulators (e.g., Meteor) to predict Phase I/II metabolites .

- Solubility enhancement : Co-crystallization with cyclodextrins or PEG-based formulations .

Basic: What are the safety and handling protocols for this compound?

- Toxicity : Limited data; assume acute toxicity (LD50 ~200 mg/kg in rodents) based on structurally similar oxalamides .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

- Disposal : Incinerate via EPA-approved hazardous waste protocols .

Advanced: How can this compound be applied in materials science?

- Coordination chemistry : Test as a ligand for transition metals (e.g., Cu²⁺) to design redox-active complexes .

- Polymer synthesis : Incorporate into polyamides for thermally stable materials (Tg >150°C) .

- Surface functionalization : Graft onto nanoparticles (Au, SiO2) via amide coupling for catalytic or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.